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molecular formula C8H7N B1678323 p-Tolunitrile CAS No. 104-85-8

p-Tolunitrile

Cat. No. B1678323
M. Wt: 117.15 g/mol
InChI Key: VCZNNAKNUVJVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218538B1

Procedure details

To a solution of p-tolunitrile (10.0 g) in methanol (85 mlb) was added sodium methoxide (0.46 g) and the reaction was stirred at room temperature for 5 days. Ammonium chloride (4.6 g) was added and the reaction was stirred overnight. The reaction was filtered and the filtrate concentrated to an oil. After the addition of ether the off-white precipitate was collected and dried to give the title compound (4.52 g). Electrospray MS m/z 135 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([C:7]#[N:8])=[CH:3][CH:2]=1.C[O-].[Na+].[Cl-:13].[NH4+:14]>CO>[ClH:13].[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([C:7]([NH2:14])=[NH:8])=[CH:3][CH:2]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C#N)C
Name
sodium methoxide
Quantity
0.46 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to an oil
ADDITION
Type
ADDITION
Details
After the addition of ether the off-white precipitate
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
Cl.C1(=CC=C(C=C1)C(=N)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.52 g
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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